![molecular formula C20H21NO5 B613422 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid CAS No. 173212-86-7](/img/structure/B613422.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, also known as Fmoc-ABA, is an important organic compound in the field of organic synthesis. It is a versatile building block used to synthesize various organic compounds, and it is also used in scientific research applications.
Scientific Research Applications
Peptide Synthesis
“Fmoc-hse(me)-oh” is commonly used in the field of peptide synthesis . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Green Chemistry
There has been interest in using greener solvents in solid-phase peptide synthesis (SPPS), and “Fmoc-hse(me)-oh” could play a role in these greening efforts .
Mechanism of Action
Target of Action
Fmoc-hse(me)-oh, also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid, Fmoc-O-methyl-L-homoserine, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids in the peptide chain that it helps to form.
Mode of Action
The compound acts as a protecting group for the amino acids during peptide synthesis . It prevents unwanted side reactions from occurring, ensuring that the peptide chain forms correctly. The Fmoc group is removed once the peptide synthesis is complete, leaving behind the desired peptide chain .
Biochemical Pathways
Fmoc-hse(me)-oh is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain. The compound’s action affects the downstream effects of peptide synthesis, including the formation of proteins and enzymes.
Pharmacokinetics
The pharmacokinetics of Fmoc-hse(me)-oh are largely dependent on the conditions of the peptide synthesis process . Factors such as the solvent used, the temperature, and the pH can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These factors can also impact the compound’s bioavailability.
Result of Action
The result of Fmoc-hse(me)-oh’s action is the successful synthesis of peptide chains . These peptide chains can then go on to form proteins and enzymes, which play vital roles in various biological processes.
Action Environment
The action of Fmoc-hse(me)-oh is influenced by the environment in which the peptide synthesis takes place . Factors such as the solvent used, the temperature, and the pH can all affect the compound’s action, efficacy, and stability. For example, certain solvents can enhance the compound’s efficacy, while others might decrease its stability .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUWVMQYLPPX-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid |
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